

Physical and chemical properties of (4-(Pyridin-2-YL)phenyl)methanol

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Compound of Interest

Compound Name: (4-(Pyridin-2-YL)phenyl)methanol

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An In-depth Technical Guide to the Physical and Chemical Properties of **(4-(Pyridin-2-YL)phenyl)methanol**

Introduction

(4-(Pyridin-2-yl)phenyl)methanol, a bi-aromatic compound featuring both a phenyl and a pyridine ring, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules, making it a compound of significant interest for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its core physical and chemical properties, supported by experimental data and protocols.

Chemical Structure and Identifiers

- IUPAC Name: (4-pyridin-2-ylphenyl)methanol[1]
- Synonyms: 2-(4-Hydroxymethylphenyl)pyridine, 4-(2-pyridyl)benzyl alcohol, [4-(pyridin-2-yl)phenyl]methanol[1]
- CAS Number: 98061-39-3[1][2]
- Molecular Formula: C₁₂H₁₁NO[1]
- SMILES: C1=CC=NC(=C1)C2=CC=C(C=C2)CO[1]

- InChIKey: BESAKUXOHCFPAA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **(4-(Pyridin-2-yl)phenyl)methanol** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Weight	185.22 g/mol	[1][3]
Exact Mass	185.084063974 Da	[1][3]
Melting Point	121.3-122.0 °C	[4]
XLogP3	1.7	[1][3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	33.1 Å ²	[1][5]
Solubility	Moderately soluble in water, highly soluble in organic solvents like ethanol, acetone, and chloroform.	[6][7]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **(4-(Pyridin-2-yl)phenyl)methanol**.

Spectroscopy	Data
^1H NMR	Expected signals include aromatic protons from both the pyridine and phenyl rings, a singlet for the benzylic methylene protons (CH_2), and a singlet for the hydroxyl proton (OH). The exact chemical shifts would be dependent on the solvent used.
^{13}C NMR	Expected signals would correspond to the 12 carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons and the benzylic carbon.
Infrared (IR)	Characteristic absorptions are expected for the O-H stretch of the alcohol (around $3200\text{--}3600\text{ cm}^{-1}$), C-H stretches of the aromatic rings (around $3000\text{--}3100\text{ cm}^{-1}$), and C=C/C=N stretching vibrations of the aromatic rings (around $1400\text{--}1600\text{ cm}^{-1}$). ^[8]
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis

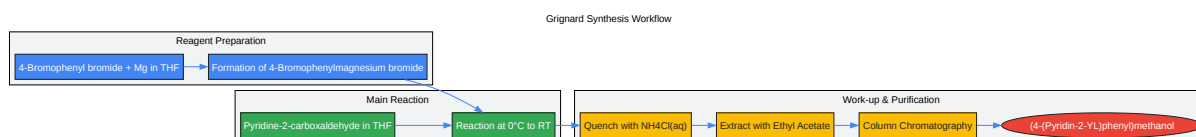
Two primary synthetic routes for compounds structurally similar to **(4-(Pyridin-2-yl)phenyl)methanol** are the Grignard reaction and a two-step oxidation-reduction pathway. These protocols can be adapted for the synthesis of the target molecule.

Method 1: Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, prepared from a suitable halo-substituted benzene, with pyridine-2-carboxaldehyde.

Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of 4-bromophenyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction and form 4-bromophenylmagnesium bromide.[9][10]
- **Reaction with Aldehyde:** The freshly prepared Grignard reagent is cooled to 0°C. A solution of pyridine-2-carboxaldehyde in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[9][10]
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9][10][11] The crude product is then purified by silica gel column chromatography.[10][12]



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Caption: Workflow for the synthesis of **(4-(Pyridin-2-YL)phenyl)methanol** via Grignard reaction.

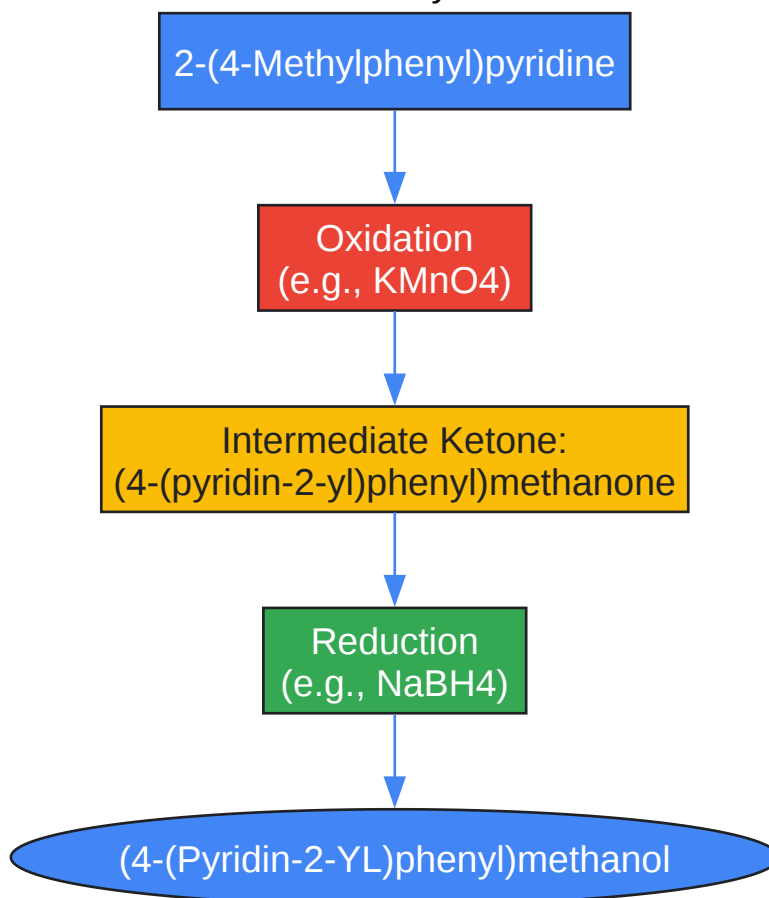
Method 2: Two-Step Oxidation and Reduction

This pathway involves the oxidation of a suitable precursor to a ketone intermediate, which is then reduced to the final alcohol product.

Protocol:

- **Oxidation:** 2-(4-Methylphenyl)pyridine is dissolved in water and heated. An oxidizing agent, such as potassium permanganate, is added in portions. The reaction is maintained at an elevated temperature (e.g., 85-95°C) for several hours.^{[9][11]} After completion, the excess oxidizing agent is quenched, and the intermediate ketone, (4-(pyridin-2-yl)phenyl)methanone, is extracted with an organic solvent.^{[9][11]}
- **Reduction:** The isolated ketone is dissolved in an alcohol solvent like ethanol or methanol. A reducing agent, such as sodium borohydride, is added portion-wise at room temperature.^[9] The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, it is quenched with water. The solvent is removed under reduced pressure, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.^[9]

Oxidation-Reduction Synthesis Workflow



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Caption: Two-step synthesis of **(4-(Pyridin-2-yl)phenyl)methanol** via oxidation and reduction.

Biological Activity and Potential Applications

While specific biological activity data for **(4-(Pyridin-2-yl)phenyl)methanol** is limited in publicly available literature, the structural motifs suggest potential pharmacological relevance.

- **Anticancer and Antimicrobial Potential:** Broader classes of pyridine and chlorophenyl-containing compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.^[13] It is hypothesized that **(4-(Pyridin-2-yl)phenyl)methanol** and its analogs could exhibit similar properties.^[13]
- **Intermediate for Pharmaceuticals:** The pyridine methanol scaffold is a key component in various pharmaceuticals. For instance, derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial building blocks for proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.^[14] This highlights the potential of **(4-(Pyridin-2-yl)phenyl)methanol** as an intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

Based on GHS classifications for this compound, the following hazards have been identified:

- H302: Harmful if swallowed.^{[1][5]}
- H312: Harmful in contact with skin.^[1]
- H315: Causes skin irritation.^[1]
- H319: Causes serious eye irritation.^[1]
- H332: Harmful if inhaled.^[1]
- H335: May cause respiratory irritation.^[1]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be

conducted in a well-ventilated fume hood. Store in a dry, cool place.[2]

Conclusion

(4-(Pyridin-2-yl)phenyl)methanol is a compound with well-defined physicochemical properties and significant potential as a synthetic intermediate in drug discovery and materials science. This guide has summarized its key characteristics and provided detailed synthetic protocols to aid researchers in their work with this versatile molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

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